
1-phenyl-1,4-dihydro-5H-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,4-dihydro-5H-tetrazol-5-one is an organic compound with the molecular formula C7H6N4O and a molecular weight of 162.15 g/mol It is a tetrazole derivative, characterized by a phenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-dihydro-5H-tetrazol-5-one can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid . The reaction conditions typically include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Acetic acid
- Reaction time: Several hours
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for better control of reaction parameters
- Use of catalysts to enhance reaction rates
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Tetrazole oxides
Reduction: Hydrazine derivatives
Substitution: Substituted tetrazoles with various functional groups
Scientific Research Applications
1-Phenyl-1,4-dihydro-5H-tetrazol-5-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other tetrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity . The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
1-Phenyl-1,4-dihydro-5H-tetrazol-5-one can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its thiol group, which imparts different reactivity and applications.
5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(1-propenyl)-, (E)-: A derivative with a propenyl group, offering unique chemical properties.
Uniqueness: this compound stands out due to its balanced reactivity, stability, and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-phenyl-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYACQQSYSDVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965778 |
Source


|
| Record name | 1-Phenyl-1H-tetrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51449-77-5 |
Source


|
| Record name | 1-Phenyl-5-hydroxytetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051449775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1H-tetrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
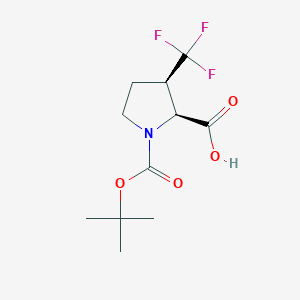
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)
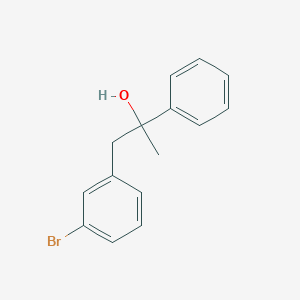
![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)
![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)
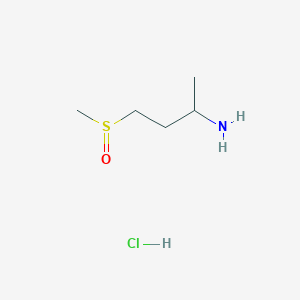
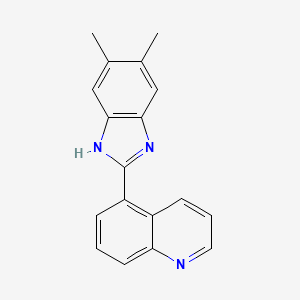
![1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6142139.png)
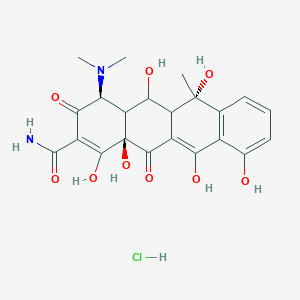
![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)
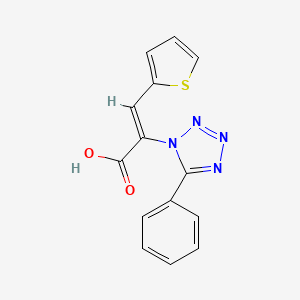
![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)
![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
